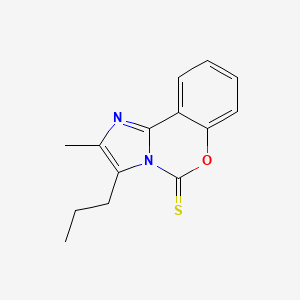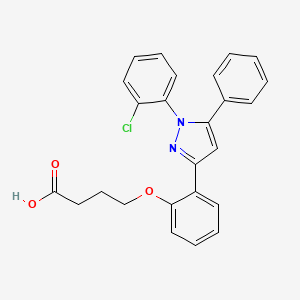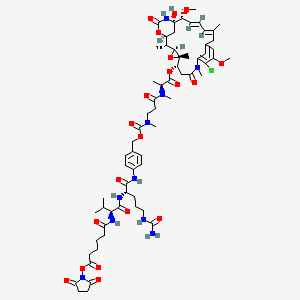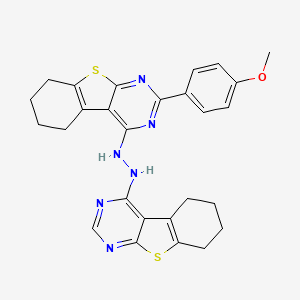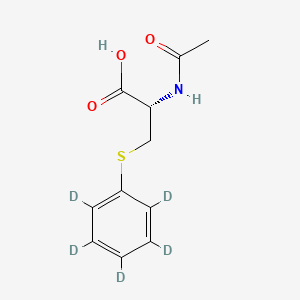
S-Phenylmercapturic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenylmercapturic Acid-d5 is a stable isotope-labeled compound, specifically a deuterated form of S-Phenylmercapturic Acid. It is used as a biomarker for benzene exposure, which is a significant environmental and occupational pollutant. The compound has the molecular formula C11H8D5NO3S and a molecular weight of 244.32 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenylmercapturic Acid-d5 involves the incorporation of deuterium atoms into the parent compound, S-Phenylmercapturic Acid. The process typically starts with the deuteration of benzene to produce deuterated benzene. This is followed by a series of reactions including the formation of deuterated phenylthiol and its subsequent conjugation with N-acetylcysteine .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and verification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-Phenylmercapturic Acid-d5 undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the thiol form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-Phenylmercapturic Acid-d5 is widely used in scientific research for:
Chemistry: As a reference standard in analytical chemistry for the quantification of benzene exposure.
Biology: Used in studies to understand the metabolic pathways of benzene in biological systems.
Medicine: Employed in clinical studies to monitor benzene exposure in patients.
Industry: Utilized in occupational health to assess the exposure levels of workers in industries dealing with benzene
Wirkmechanismus
S-Phenylmercapturic Acid-d5 exerts its effects by mimicking the behavior of its non-deuterated counterpart, S-Phenylmercapturic Acid. It is metabolized in the body to form conjugates with glutathione, which are then excreted in the urine. This process involves various enzymes and pathways, including cytochrome P450 enzymes and glutathione S-transferases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Benzylmercapturic Acid: Another biomarker for benzene exposure.
N-Acetyl-S-phenyl-D-cysteine: A non-deuterated form of S-Phenylmercapturic Acid.
Uniqueness
S-Phenylmercapturic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in analytical studies. This makes it a valuable tool in research and industrial applications .
Eigenschaften
Molekularformel |
C11H13NO3S |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
CICOZWHZVMOPJS-WYDCHYGLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@H](C(=O)O)NC(=O)C)[2H])[2H] |
Kanonische SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
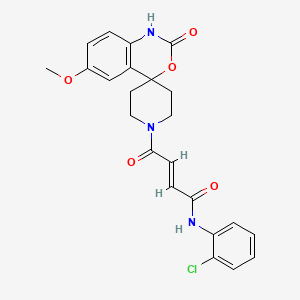


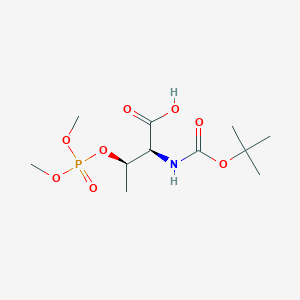
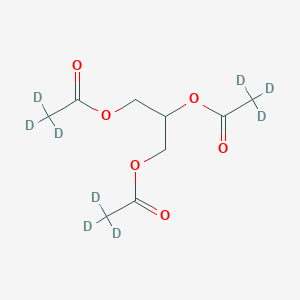
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
